Cas no 1705927-79-2 (N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide)

N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide 化学的及び物理的性質
名前と識別子
-
- N-[3-methyl-4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]sulfamoyl]phenyl]propanamide
- N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide
- N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide
- 1705927-79-2
- F6448-1531
- AKOS025095933
-
- インチ: 1S/C19H26N4O4S/c1-3-19(24)21-16-4-5-18(14(2)10-16)28(25,26)22-17-11-20-23(13-17)12-15-6-8-27-9-7-15/h4-5,10-11,13,15,22H,3,6-9,12H2,1-2H3,(H,21,24)
- InChIKey: OHZBSJHFMMDNES-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1C)NC(CC)=O)(NC1C=NN(C=1)CC1CCOCC1)(=O)=O
計算された属性
- 精确分子量: 406.16747650g/mol
- 同位素质量: 406.16747650g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 7
- 複雑さ: 618
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- XLogP3: 1.3
N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6448-1531-2μmol |
N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide |
1705927-79-2 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
Life Chemicals | F6448-1531-1mg |
N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide |
1705927-79-2 | 90%+ | 1mg |
$54.0 | 2023-05-20 | |
Life Chemicals | F6448-1531-15mg |
N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide |
1705927-79-2 | 90%+ | 15mg |
$89.0 | 2023-05-20 | |
Life Chemicals | F6448-1531-100mg |
N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide |
1705927-79-2 | 90%+ | 100mg |
$248.0 | 2023-05-20 | |
Life Chemicals | F6448-1531-4mg |
N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide |
1705927-79-2 | 90%+ | 4mg |
$66.0 | 2023-05-20 | |
Life Chemicals | F6448-1531-5mg |
N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide |
1705927-79-2 | 90%+ | 5mg |
$69.0 | 2023-05-20 | |
Life Chemicals | F6448-1531-3mg |
N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide |
1705927-79-2 | 90%+ | 3mg |
$63.0 | 2023-05-20 | |
Life Chemicals | F6448-1531-30mg |
N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide |
1705927-79-2 | 90%+ | 30mg |
$119.0 | 2023-05-20 | |
Life Chemicals | F6448-1531-50mg |
N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide |
1705927-79-2 | 90%+ | 50mg |
$160.0 | 2023-05-20 | |
Life Chemicals | F6448-1531-20mg |
N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide |
1705927-79-2 | 90%+ | 20mg |
$99.0 | 2023-05-20 |
N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide 関連文献
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamideに関する追加情報
Compound CAS No. 1705927-79-2: N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide
The compound with CAS No. 1705927-79-2, named N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound is characterized by its intricate structure, which includes a sulfonamide group, a pyrazole ring, and a tetrahydropyran moiety, all of which contribute to its unique pharmacological properties.
Recent studies have highlighted the potential of this compound as a sulfonamide-based inhibitor in targeting specific enzymes and receptors involved in various pathological processes. For instance, research has demonstrated its ability to modulate kinase activity, making it a promising candidate for the development of anti-cancer therapies. The presence of the pyrazole ring in its structure is particularly significant, as it is known to enhance bioavailability and improve the molecule's ability to penetrate cellular membranes.
The synthesis of this compound involves a multi-step process that incorporates advanced organic chemistry techniques. Key steps include the formation of the sulfonamide bond and the construction of the tetrahydropyran ring, both of which are critical for achieving the desired stereochemistry and functional groups. The use of protecting groups during the synthesis ensures the stability and purity of the final product, which is essential for its application in preclinical studies.
In terms of applications, this compound has shown potential in several therapeutic areas. For example, its ability to inhibit cyclooxygenase (COX) enzymes suggests its utility in anti-inflammatory drug development. Additionally, studies have indicated that it may play a role in modulating neurotransmitter release, making it a candidate for treating neurological disorders such as epilepsy or Parkinson's disease.
One of the most recent advancements involving this compound is its use in targeted drug delivery systems. Researchers have explored the possibility of conjugating this molecule with nanoparticles to enhance its specificity and reduce systemic toxicity. This approach not only improves the efficacy of the drug but also minimizes adverse effects, which is a critical factor in drug development.
The structural complexity of this compound also presents challenges in terms of scalability and cost-effectiveness. However, advancements in chemical synthesis techniques, such as continuous flow chemistry, have made it possible to produce this molecule on a larger scale while maintaining high purity levels. This has significantly contributed to its feasibility as a candidate for clinical trials.
In conclusion, CAS No. 1705927-79-2 represents a cutting-edge molecule with immense potential in the field of pharmaceuticals. Its unique structure, combined with recent research findings, positions it as a valuable asset in the development of novel therapeutic agents. As ongoing studies continue to uncover its full range of applications, this compound is poised to make a significant impact on modern medicine.
1705927-79-2 (N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide) Related Products
- 1804569-78-5(Ethyl 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)
- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)
- 2792186-06-0(1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride)
- 2228159-67-7(2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine)
- 892749-64-3(1-(2-methoxy-5-methylphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 2097984-31-9(4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid)
- 2763976-03-8(Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)
- 1261681-15-5(2-Chloro-4-(2-(trifluoromethyl)phenyl)pyridine)
- 1190316-40-5(3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine)
- 1556498-23-7(4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid)




